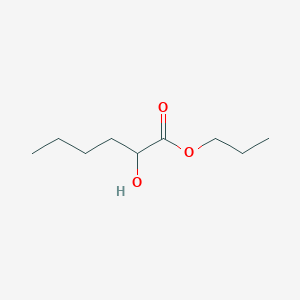

Hexanoic acid, 2-hydroxy-, propyl ester

Description

Hexanoic acid, 2-hydroxy-, propyl ester (IUPAC name: propyl hexanoate; synonyms: Hexanoic acid propyl ester, n-propyl hexanoate) is an ester with the molecular formula C₉H₁₈O₂ and a molecular weight of 158.24 g/mol. It is characterized by a six-carbon carboxylic acid (hexanoic acid) esterified with a three-carbon alcohol (propanol). This compound is identified by CAS registry number 626-77-7 and ChemSpider ID 11790 . It is utilized in diverse applications, including flavor and fragrance industries, due to its fruity aroma, and has been detected in natural sources such as apples, truffles, and Chaenomeles fruits .

Properties

CAS No. |

62123-57-3 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

propyl 2-hydroxyhexanoate |

InChI |

InChI=1S/C9H18O3/c1-3-5-6-8(10)9(11)12-7-4-2/h8,10H,3-7H2,1-2H3 |

InChI Key |

HDWQWGVQPXJRHA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)OCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexanoic acid, 2-hydroxy-, propyl ester can be synthesized through the esterification reaction between hexanoic acid and propanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and heat to proceed efficiently . The hydroxyl group from the propanol reacts with the carboxyl group from the hexanoic acid to produce water and the ester.

Industrial Production Methods

In industrial settings, the production of esters like hexanoic acid, 2-hydroxy-, propyl ester often involves continuous processes where the reactants are fed into a reactor containing the acid catalyst. The reaction mixture is heated, and the ester is continuously removed to drive the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Hexanoic acid, 2-hydroxy-, propyl ester undergoes several types of chemical reactions, including:

Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The alkoxy group in the ester can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid catalyst and excess water.

Basic Hydrolysis (Saponification): Uses a strong base like sodium hydroxide.

Reduction: Involves reducing agents such as lithium aluminum hydride.

Major Products

Hydrolysis: Produces hexanoic acid and propanol.

Reduction: Produces primary alcohols.

Scientific Research Applications

Hexanoic acid, 2-hydroxy-, propyl ester has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in natural product synthesis and metabolic pathways.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable esters.

Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of hexanoic acid, 2-hydroxy-, propyl ester primarily involves its hydrolysis and reduction reactions. In acidic hydrolysis, the ester carbonyl is protonated, increasing its electrophilicity and allowing nucleophilic attack by water, leading to the formation of a tetrahedral intermediate and subsequent cleavage to produce the acid and alcohol . In reduction reactions, the ester is reduced to alcohols through the transfer of hydride ions from the reducing agent .

Comparison with Similar Compounds

Ethyl Hexanoate (Hexanoic Acid Ethyl Ester, C₈H₁₆O₂)

- Structure : Ethyl group (C₂) as the alcohol moiety.

- Volatility and Applications: Higher volatility than propyl hexanoate due to shorter alcohol chain, making it more prevalent in food aromas. In Chinese liquor, ethyl hexanoate dominates (490.58 mg/L vs. propyl hexanoate at 5.248 mg/L) due to yeast enzymatic preferences for ethanol .

- Stability : Degrades faster in anaerobic digestion systems compared to propyl esters .

Butyl Hexanoate (Hexanoic Acid Butyl Ester, C₁₀H₂₀O₂)

- Structure : Butyl group (C₄) as the alcohol moiety.

- Aroma Profile: Less volatile than propyl hexanoate, contributing to longer-lasting fruity notes. Detected in cheese whey and Chaenomeles fruit .

- Biosynthesis: Higher abundance in apples (e.g., E19 in Group G) compared to propyl hexanoate (E18 in Group C) .

2-Methylpropyl Hexanoate (Hexanoic Acid, 2-Methylpropyl Ester, C₁₀H₂₀O₂)

- Structure : Branched alcohol (isobutyl group).

- Occurrence : Found in apples at low concentrations (0.08–0.1 μg/g), suggesting branching may reduce enzymatic efficiency in ester synthesis .

Functional Group Variations: Hydroxy and Aromatic Esters

Hydroxy Derivatives (e.g., 2-Hydroxyhexanoic Acid Propyl Ester)

- However, such derivatives are less studied in natural matrices compared to non-hydroxylated esters.

Aromatic Esters (e.g., Hydroisoferulic Acid Propyl Ester)

- Biological Significance: Found in mammalian gland extracts, these esters exhibit sex-specific expression, unlike propyl hexanoate, which is linked to microbial or plant pathways .

Fruit Development and Aroma Production

- In apples, propyl hexanoate (Group C) shows lower accumulation than ethyl and butyl esters (Groups B and G), likely due to substrate specificity of alcohol acyltransferases (AATs) .

- In Chaenomeles fruit, propyl hexanoate is a key volatile (2.76% relative abundance), indicating species-specific enzyme activity favoring C₃ alcohols .

Degradation in Environmental Systems

- In anaerobic digesters, propyl hexanoate is degraded by microbial consortia, similar to propyl butanoate, but persists longer than ethyl esters .

- In black truffles, propyl hexanoate levels fluctuate during storage, decreasing after 8 days under elevated temperatures, highlighting sensitivity to environmental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.